Leucopelargonidin

Description

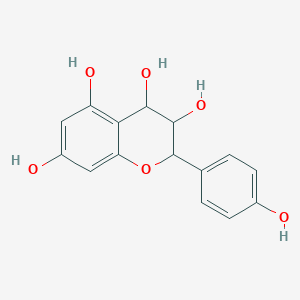

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMLWOLZHGCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966331 | |

| Record name | Leucopelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-17-2 | |

| Record name | Leucopelargonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4',5,7-Flavanpentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucopelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of leucopelargonidin?

An In-depth Technical Guide to Leucopelargonidin

This guide provides a comprehensive overview of the chemical and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a colorless chemical compound belonging to the leucoanthocyanidin class of flavonoids.[1][2] These compounds are characterized as flavan-3,4-diols and serve as essential intermediates in the biosynthesis of anthocyanidins, which are pigments responsible for many plant colors.[1][3][4]

Chemical Structure and Nomenclature

This compound is a pentahydroxyflavan with a chemical formula of C₁₅H₁₄O₆.[1][5] Its structure is based on a flavan (B184786) backbone, consisting of a 3,4-dihydro-2-phenyl-2H-1-benzopyran moiety with hydroxyl groups at positions 3 and 4.[2][4] The specific stereoisomer commonly referred to is (+)-Leucopelargonidin, which has the (2R,3S,4S) configuration.[1][5]

-

IUPAC Name : (2R,3S,4S)-2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol[1][5]

-

Systematic IUPAC Name : (2R,3S,4S)-Flavan-3,4,4′,5,7-pentol[1]

-

Common Synonyms : cis-3,4-Leucopelargonidin (B1213882), Leucopelargonidine[1][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₆ | [1][2][6] |

| Molar Mass | 290.271 g·mol⁻¹ | [1] |

| CAS Number | 98919-66-5 | [1][5] |

| Boiling Point | 595.2ºC at 760 mmHg | [6] |

| Flash Point | 313.8ºC | [6] |

| Density | 1.605 g/cm³ | [6] |

Biological Role and Metabolism

This compound is a key intermediate in the biosynthetic pathway of flavonoids in various plants.[1] It is found in a variety of natural sources, including cashew fruit (Anacardium occidentale), corn (Zea mays), and Chinese date (Ziziphus jujuba).[1] Its metabolism involves key enzymes that convert it into other important flavonoids.

Two primary metabolic transformations involving cis-3,4-leucopelargonidin are:

-

Conversion to (+)-Aromadendrin : The enzyme Dihydrokaempferol 4-reductase utilizes NADP⁺ to convert cis-3,4-leucopelargonidin into (+)-aromadendrin.[1]

-

Conversion to Afzelechin : The enzyme Leucoanthocyanidin reductase (LAR) transforms cis-3,4-leucopelargonidin into afzelechin.[1]

The following diagram illustrates the central role of this compound in flavonoid metabolism.

Caption : Metabolic pathways of cis-3,4-leucopelargonidin.

Experimental Protocols

Synthesis of (+)-Leucopelargonidin

A standard laboratory method for the synthesis of (+)-leucopelargonidin is through the chemical reduction of (+)-aromadendrin.[1]

Objective: To synthesize (+)-leucopelargonidin via the reduction of (+)-aromadendrin.

Materials:

-

(+)-Aromadendrin

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous ethanol (B145695) (or another suitable solvent like methanol)

-

Reaction flask

-

Stirring apparatus

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Purification apparatus (e.g., column chromatography)

Methodology:

-

Dissolution: Dissolve (+)-aromadendrin in a suitable anhydrous solvent (e.g., ethanol) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Cooling: Cool the solution in an ice bath to 0°C to control the reaction rate and minimize side products.

-

Reduction: Slowly add sodium borohydride (NaBH₄) to the stirred solution. The amount of NaBH₄ should be calculated to be in molar excess to ensure complete reduction of the ketone group on aromadendrin.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). Samples are taken periodically from the reaction mixture and compared against the starting material standard. The reaction is considered complete when the spot corresponding to (+)-aromadendrin is no longer visible.

-

Quenching: Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium (B1175870) chloride solution) until effervescence ceases.

-

Extraction: Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate (+)-leucopelargonidin from any remaining starting material or byproducts.

-

Characterization: Confirm the structure and stereochemistry of the purified (+)-leucopelargonidin using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB007686) - FooDB [foodb.ca]

- 3. CAS 520-17-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0032322) [hmdb.ca]

- 5. cis-3,4-Leucopelargonidin | C15H14O6 | CID 440073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Natural Sources of Leucopelargonidin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of leucopelargonidin, a colorless leucoanthocyanidin with potential applications in drug development. This document outlines the known botanical origins, methodologies for extraction and analysis, and the biosynthetic context of this flavonoid.

Natural Occurrence of this compound

This compound has been identified in a variety of plant species, distributed across different families. The presence of this compound is often localized to specific plant organs, such as the bark, fruit, or rhizome. While qualitative identification is documented, quantitative data on the concentration of this compound in these sources is not widely available in the public domain.

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Family | Plant Part(s) Containing this compound |

| Ficus benghalensis | Banyan Tree | Moraceae | Bark[1][2] |

| Anacardium occidentale | Cashew | Anacardiaceae | Fruit[3] |

| Rumex hymenosepalus | Canaigre Dock | Polygonaceae | Rhizome[3][4][5] |

| Albizia lebbeck | East Indian Walnut | Fabaceae | Not specified[3] |

| Areca catechu | Areca Nut | Arecaceae | Fruit[3] |

| Hydnocarpus wightianus | Chaulmoogra | Achariaceae | Fruit[3] |

| Zea mays | Corn | Poaceae | Not specified[3] |

| Ziziphus jujuba | Chinese Date | Rhamnaceae | Not specified[3] |

| Rhododendron arboreum | Tree Rhododendron | Ericaceae | Bark[1] |

Biosynthesis of this compound

This compound is an intermediate in the flavonoid biosynthetic pathway. Its formation is a critical step leading to the synthesis of other important compounds, including pelargonidins (a type of anthocyanidin) and afzelechin (a type of flavan-3-ol). The immediate precursor to this compound is the dihydroflavonol, dihydrokaempferol (B1209521).

The key enzymatic conversion in the biosynthesis of this compound is catalyzed by Dihydroflavonol 4-reductase (DFR). This enzyme reduces dihydrokaempferol to produce cis-3,4-leucopelargonidin. Subsequently, this compound can be metabolized to afzelechin by the enzyme Leucoanthocyanidin reductase (LAR).[3]

Biosynthetic pathway of this compound.

Experimental Protocols

While a specific, validated protocol for the quantitative analysis of this compound was not identified in the surveyed literature, a general methodology can be constructed based on established techniques for the analysis of proanthocyanidins (B150500) and related flavonoids.

General Extraction and Isolation Workflow

The extraction of this compound from plant matrices typically involves the use of polar solvents. The selection of the appropriate solvent system is critical for achieving high extraction efficiency. Subsequent purification steps are necessary to isolate the compound of interest from the complex plant extract.

General workflow for extraction and isolation.

Detailed Methodological Steps

3.2.1. Sample Preparation:

-

Collect the desired plant material (e.g., bark, fruit).

-

Air-dry or freeze-dry the material to remove moisture.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

3.2.2. Extraction:

-

Solvent System: A mixture of acetone and water (e.g., 70:30, v/v) or methanol and water is commonly used for the extraction of proanthocyanidins.

-

Procedure: Macerate the powdered plant material in the chosen solvent system at a solid-to-liquid ratio of approximately 1:10 (w/v). The extraction can be performed at room temperature with agitation for several hours or using techniques like sonication or Soxhlet extraction to improve efficiency.

3.2.3. Purification:

-

Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Liquid-Liquid Partitioning: The resulting aqueous extract can be partitioned with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. This compound, being a polar molecule, is expected to be enriched in the more polar fractions like ethyl acetate (B1210297) or the remaining aqueous phase.

-

Column Chromatography: For further purification, column chromatography is employed. Sephadex LH-20 is a common stationary phase for the separation of proanthocyanidins. The column is typically eluted with a polar solvent like methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3.2.4. Quantification by HPLC:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is suitable for the quantification of this compound.

-

Column: A reverse-phase C18 column is typically used for the separation of flavonoids.

-

Mobile Phase: A gradient elution is generally employed, using a mixture of two solvents, such as:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol. The gradient program would typically start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity.

-

-

Detection: Leucopelargonidins are colorless and do not absorb light in the visible range. However, they exhibit UV absorbance, typically around 280 nm.

-

Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve. In the absence of a commercial standard, quantification can be expressed in terms of a related, commercially available standard (e.g., catechin (B1668976) equivalents).

Conclusion

This compound is a naturally occurring flavonoid found in a range of plant species. While its presence has been qualitatively confirmed in sources like Ficus benghalensis and Anacardium occidentale, there is a notable gap in the scientific literature regarding its quantitative levels in these plants. The methodologies outlined in this guide provide a foundational approach for researchers to undertake the extraction, isolation, and quantification of this compound, thereby facilitating further investigation into its potential therapeutic applications. The elucidation of its biosynthetic pathway provides a basis for metabolic engineering approaches to enhance its production in plants or microbial systems. Further research is warranted to establish standardized analytical protocols and to quantify the this compound content in various botanical sources.

References

The Biosynthetic Pathway of Leucopelargonidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucopelargonidin is a colorless leucoanthocyanidin, a type of flavonoid, that serves as a crucial intermediate in the biosynthesis of pelargonidin-type anthocyanins and proanthocyanidins (B150500). These compounds are responsible for many of the orange and red colors in flowers and fruits and possess significant antioxidant properties. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the characterization of this pathway, and visual representations of the core biochemical transformations and experimental workflows.

Introduction

The flavonoid biosynthetic pathway is a well-characterized metabolic route in plants, giving rise to a diverse array of secondary metabolites with important physiological and ecological functions. A key branch of this pathway leads to the synthesis of anthocyanins and proanthocyanidins (condensed tannins). This compound is a central precursor in the formation of pelargonidin-based anthocyanins, which impart orange to red pigmentation to various plant tissues. The biosynthesis of this compound is a multi-step process involving several key enzymes that are tightly regulated at the transcriptional level. Understanding this pathway is critical for metabolic engineering efforts aimed at modifying plant color and enhancing the nutritional value of crops.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the central phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid pathway, leading to the formation of dihydrokaempferol (B1209521), the immediate precursor to this compound.

The key enzymatic steps are as follows:

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (also known as aromadendrin).

-

Dihydroflavonol 4-Reductase (DFR): This is the committed step for the synthesis of leucoanthocyanidins. DFR catalyzes the NADPH-dependent reduction of dihydrokaempferol to cis-3,4-leucopelargonidin.[1]

Following its synthesis, this compound can be further metabolized:

-

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes this compound to the unstable pelargonidin (B1210327).

-

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): Glycosylates pelargonidin to form the stable pelargonidin 3-O-glucoside, a colored anthocyanin.

-

Leucoanthocyanidin Reductase (LAR): Reduces this compound to afzelechin, a flavan-3-ol (B1228485) that can serve as a monomer for proanthocyanidin (B93508) synthesis.[2][3]

The overall pathway is depicted in the following diagram:

Quantitative Data

The enzymatic conversion of dihydrokaempferol to this compound by Dihydroflavonol 4-Reductase (DFR) is a critical regulatory point. The kinetic parameters of DFR can vary between plant species and even between different isoforms of the enzyme within the same species.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s⁻¹) | Source Organism | Reference |

| DFR | Dihydroquercetin | 24.6 ± 1.5 | - | - | Vitis vinifera | [4] |

| DFR | Dihydrokaempferol | - | - | - | Vitis vinifera | [4] |

| DnDFR | Dihydrokaempferol | - | - | Higher than DgDFR | Delphinium nudicaule | [5] |

| DgDFR | Dihydrokaempferol | - | - | Lower than DnDFR | Delphinium grandiflorum | [5] |

| CsDFRc | Dihydrokaempferol | - | - | Highest efficiency | Camellia sinensis | [6] |

Experimental Protocols

Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This protocol describes the in vitro characterization of DFR activity by monitoring the consumption of NADPH.

Materials:

-

Purified recombinant DFR enzyme or crude protein extract from plant tissue

-

Dihydrokaempferol (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Butanol-HCl reagent (95:5, v/v)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 2 mM NADPH, and 0.5 mM dihydrokaempferol.

-

Enzyme Addition: Add a known amount of purified DFR enzyme or crude protein extract to the reaction mixture to a final volume of 200 µL.[6]

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[6]

-

Reaction Termination and Color Development: Stop the reaction by adding 3 volumes of butanol-HCl reagent. Heat the mixture at 95°C for 1 hour to convert the unstable this compound to the colored pelargonidin.[6]

-

Quantification: Centrifuge the sample to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength specific for pelargonidin (typically around 520 nm).

-

Calculation: Calculate the enzyme activity based on the amount of pelargonidin produced, using a standard curve generated with known concentrations of pelargonidin.

HPLC Analysis of this compound and Related Flavonoids

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of flavonoids.

Materials:

-

Plant tissue extract

-

Acetonitrile

-

Formic acid or acetic acid

-

Water (HPLC grade)

-

HPLC system with a C18 reverse-phase column and a Diode Array Detector (DAD) or Mass Spectrometer (MS)

Procedure:

-

Sample Extraction: Homogenize plant tissue in a suitable solvent, such as methanol or ethanol, to extract flavonoids. Centrifuge the extract to remove solid debris.

-

Sample Preparation: Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: acetonitrile.[8]

-

Gradient Program: A typical gradient might be: 0 min, 30% B; 20 min, 70% B; 22 min, 100% B; 30 min, 100% B.[8]

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: Monitor the eluent at multiple wavelengths (e.g., 280 nm for flavanones, 320 nm for hydroxycinnamic acids, and 360 nm for flavonols) using a DAD. For more specific identification and quantification, an MS detector can be used.[7]

-

-

Quantification: Identify and quantify this compound and other flavonoids by comparing their retention times and spectral data with those of authentic standards.

RT-qPCR Analysis of Gene Expression

Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of genes encoding the enzymes in the this compound biosynthetic pathway.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Gene-specific primers for target genes (e.g., CHS, CHI, F3H, DFR) and a reference gene

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific forward and reverse primers, and SYBR Green master mix.

-

qPCR Program: A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplified product.[9]

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, with a stably expressed reference gene for normalization.[9]

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is transcriptionally regulated by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families.[10][11] These proteins can form a regulatory complex (MBW complex) that binds to the promoters of the structural genes in the pathway, such as CHS, F3H, and DFR, thereby activating their expression.[10] Environmental factors, such as light and developmental cues, can influence the expression of these transcription factors, leading to changes in the flux through the this compound pathway.[11]

Conclusion

The biosynthetic pathway of this compound is a fundamental branch of flavonoid metabolism, leading to the production of important plant pigments and defense compounds. This guide has provided a detailed overview of the enzymatic steps, quantitative aspects, and experimental approaches used to study this pathway. A thorough understanding of the biochemistry and regulation of this compound biosynthesis is essential for the targeted manipulation of flavonoid production in plants for agricultural and pharmaceutical applications. Further research is needed to fully elucidate the kinetic properties of all enzymes involved and to unravel the intricate regulatory networks that control the metabolic flux towards this compound and its derivatives in various plant species.

References

- 1. Dihydrokaempferol 4-reductase - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 5. scispace.com [scispace.com]

- 6. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Transcriptomic analyses reveal the potential regulators of the storage root skin color in sweet potato [PeerJ] [peerj.com]

- 10. mdpi.com [mdpi.com]

- 11. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Leucopelargonidin: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucopelargonidin is a colorless, polyphenolic compound belonging to the leucoanthocyanidin class of flavonoids.[1][2] As metabolic intermediates in the biosynthesis of anthocyanins and proanthocyanidins (B150500) (condensed tannins), leucopelargonidins are found in a variety of plant tissues, including fruits, nuts, and bark such as in cashew (Anacardium occidentale), corn (Zea mays), and Chinese date (Ziziphus jujuba).[1][2] Structurally, it is a flavan-3,4-diol, which serves as a precursor to both the colored pelargonidin (B1210327) anthocyanins and the flavan-3-ol (B1228485) afzelechin. Its potent antioxidant properties and role as a key biosynthetic precursor make it a compound of significant interest for research in phytochemistry, nutrition, and drug development. This guide provides a detailed overview of its physical, chemical, and biological properties, along with representative experimental protocols and pathway visualizations.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. It is important to note that while some data is derived from experimental sources, many properties are predicted through computational models due to the compound's nature as a metabolic intermediate.

Physical Properties

Quantitative physical data for this compound are presented in Table 1. These values are critical for understanding its behavior in various solvents and biological systems, guiding extraction, purification, and formulation efforts.

| Property | Value | Source(s) |

| Appearance | Colorless compound | [1] |

| Molecular Formula | C₁₅H₁₄O₆ | Alfa Chemistry, Biosynth |

| Molecular Weight | 290.27 g/mol | Biosynth |

| Predicted Boiling Point | 595.2 °C at 760 mmHg | Alfa Chemistry |

| Predicted Flash Point | 313.8 °C | Alfa Chemistry |

| Predicted Density | 1.605 g/cm³ | Alfa Chemistry |

| Predicted Water Solubility | 1.84 g/L | HMDB |

| General Solubility | Slightly soluble in water | [1][2] |

Table 1: Summary of the Physical Properties of this compound.

Chemical Properties

Chemical identifiers and computed properties that define the structure and reactivity of this compound are listed in Table 2. These identifiers are essential for database searches and regulatory documentation.

| Property | Value / Identifier | Source(s) |

| CAS Number | 520-17-2 / 98919-66-5 | Alfa Chemistry, Wikipedia |

| IUPAC Name | (2R,3S,4S)-2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | Wikipedia |

| Synonyms | (+)-Leucopelargonidin, cis-3,4-Leucopelargonidin, 3,4,4',5,7-Flavanpentol | Wikipedia, Alfa Chemistry |

| InChI Key | FSVMLWOLZHGCQX-SOUVJXGZSA-N | Alfa Chemistry |

| SMILES | c1cc(ccc1[C@@H]2--INVALID-LINK--O)O)O">C@HO)O | Wikipedia |

| Predicted pKa | 9.08 (Strongest Acidic) | HMDB |

| Predicted XLogP3-AA | 0.7 | PubChem |

| Hydrogen Bond Donors | 5 | PubChem |

| Hydrogen Bond Acceptors | 6 | PubChem |

Table 2: Summary of Chemical Identifiers and Properties of this compound.

Spectral Data

Experimental spectral data for pure this compound is not widely published. Table 3 provides expected spectral characteristics based on its chemical structure and data from analogous flavonoid compounds. This information is crucial for its identification and characterization via spectroscopic methods.

| Spectroscopy | Expected Characteristics |

| UV-Visible | Expected λmax around 280 nm, characteristic of the flavan (B184786) backbone A-ring absorption, lacking the extended conjugation seen in anthocyanidins. |

| FT-IR (cm⁻¹) | Broad absorption ~3300-3500 (O-H stretching from phenolic and alcohol groups); ~2850-2950 (C-H stretching); ~1600-1620 (aromatic C=C stretching); ~1450-1510 (aromatic ring vibrations); ~1050-1250 (C-O stretching of alcohols and ether). |

| ¹H-NMR (ppm) | Aromatic Region (δ 6.0-7.5): Signals corresponding to protons on the A- and B-rings. The A-ring protons would appear as metacoupled doublets around δ 6.0-6.2. The B-ring would show an AA'BB' system (two doublets) characteristic of a 4'-substituted phenyl group. Flavan Ring (δ 2.5-5.5): Protons on the C-ring, including H-2, H-3, and H-4, would appear in the aliphatic/heterocyclic region, showing characteristic diastereotopic splitting. |

| ¹³C-NMR (ppm) | Aromatic Region (δ 95-160): Signals for the 12 carbons of the A- and B-rings, with oxygenated carbons appearing downfield. Flavan Ring (δ 25-85): Signals for C-2, C-3, and C-4. C-2 (benzylic ether) would be around δ 80, while C-3 and C-4 (bearing hydroxyls) would be in the δ 65-75 range. |

| Mass Spectrometry | Exact Mass: 290.0790 Da. Expected Fragmentation: Loss of water molecules from the C-ring hydroxyls is a primary fragmentation pathway. Retro-Diels-Alder (RDA) fragmentation of the C-ring is also characteristic of flavonoids, yielding fragments corresponding to the A- and B-rings. |

Table 3: Predicted Spectroscopic Data for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are provided below. These methodologies are representative and may require optimization based on the starting material and available instrumentation.

Synthesis of (+)-Leucopelargonidin from (+)-Aromadendrin

(+)-Leucopelargonidin can be synthesized via the stereospecific reduction of the C4-carbonyl group of (+)-aromadendrin (also known as (+)-dihydrokaempferol).[1]

Principle: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. In this protocol, it reduces the ketone at the C-4 position of the flavanone (B1672756) structure to a hydroxyl group, yielding the flavan-3,4-diol.

Methodology:

-

Dissolution: Dissolve (+)-aromadendrin in an appropriate solvent such as methanol (B129727) or a methanol/water mixture at room temperature.

-

Reduction: Cool the solution in an ice bath (0-4 °C). Add sodium borohydride (NaBH₄) portion-wise with continuous stirring. The molar excess of NaBH₄ should be carefully controlled to prevent over-reduction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:hexane (B92381) or chloroform:methanol). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction completion.

-

Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of dilute acetic acid or hydrochloric acid until the effervescence ceases and the pH is slightly acidic.

-

Extraction: Remove the organic solvent (methanol) under reduced pressure. Extract the aqueous residue multiple times with a solvent in which this compound is soluble, such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product using column chromatography on silica (B1680970) gel with a gradient elution system (e.g., hexane to ethyl acetate) to yield pure (+)-leucopelargonidin.

-

Characterization: Confirm the structure and purity of the synthesized compound using Mass Spectrometry and NMR spectroscopy, comparing the data with expected values.

Representative Isolation and Analysis by HPLC

This compound is typically isolated from plant matrices and analyzed using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation (Extraction):

-

Homogenize fresh or freeze-dried plant material to a fine powder.

-

Extract the powder with an acidified methanol or acetone (B3395972) solution (e.g., 80% methanol with 1% formic acid) to ensure the stability of the flavan structure.

-

Use sonication or maceration to ensure complete extraction.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet for exhaustive recovery.

-

-

Sample Clean-up (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with acidified methanol followed by acidified water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with acidified water to remove highly polar impurities like sugars and organic acids.

-

Elute the flavonoid fraction, including this compound, with acidified methanol.

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., initial mobile phase).

-

-

HPLC Analysis:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1-1% formic or acetic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1-1% formic or acetic acid.

-

Elution Program: A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A representative gradient might be: 5-30% B over 30 minutes, followed by a wash at 95% B and re-equilibration.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection:

-

Diode Array Detector (DAD): Monitor at ~280 nm for the flavan structure.

-

Mass Spectrometry (MS): For definitive identification, couple the HPLC to an MS detector (e.g., ESI-qTOF-MS/MS). Monitor for the parent ion (m/z 291.0863 [M+H]⁺) and its characteristic fragments.

-

-

Biological Activity and Signaling Pathways

This compound is a biologically active molecule involved in key plant metabolic pathways and exhibits antioxidant properties that may influence cellular signaling in mammals.

Role in Flavonoid Metabolism

This compound is a central intermediate in the biosynthesis of several classes of flavonoids.[1] Two key enzymes act upon it:

-

Dihydroflavonol 4-Reductase (DFR): In a reverse reaction, DFR can reduce dihydrokaempferol (B1209521) to produce cis-3,4-leucopelargonidin.[3]

-

Leucoanthocyanidin Reductase (LAR): This enzyme catalyzes the reduction of this compound to afzelechin, a flavan-3-ol that serves as a monomer for proanthocyanidin (B93508) (condensed tannin) synthesis.[1]

Antioxidant Mechanisms and Modulation of Signaling Pathways

Like other flavonoids, this compound's antioxidant activity stems from its ability to scavenge free radicals and chelate metals.[1] This activity is foundational to its potential modulation of key cellular signaling pathways involved in oxidative stress and inflammation.

Activation of the Nrf2-ARE Pathway: The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant defenses.[4][5] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and degradation. Oxidative stress or the presence of electrophilic compounds (including some flavonoids) disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][7] Proanthocyanidins and pelargonidin, downstream products of this compound, have been shown to activate this protective pathway.[4][6]

Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in orchestrating inflammatory responses.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of inflammatory genes (e.g., cytokines, chemokines).[9] Numerous flavonoids and proanthocyanidins have been demonstrated to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[10][11][12] This inhibition can occur at multiple steps, including the prevention of IκB degradation.

References

- 1. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthocyanin Delphinidin Prevents Neoplastic Transformation of Mouse Skin JB6 P+ Cells: Epigenetic Re-activation of Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pelargonidin Modulates Keap1/Nrf2 Pathway Gene Expression and Ameliorates Citrinin-Induced Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity [mdpi.com]

- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anthocyanins inhibit nuclear factor-kappaB activation in monocytes and reduce plasma concentrations of pro-inflammatory mediators in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 12. Proanthocyanidins from Grape Seeds Modulate the NF-κB Signal Transduction Pathways in Rats with TNBS-Induced Ulcerative Colitis [mdpi.com]

An In-depth Technical Guide to the Discovery and Isolation of Leucopelargonidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucopelargonidin, a colorless flavan-3,4-diol, is a member of the leucoanthocyanidin class of flavonoids. It serves as a crucial intermediate in the biosynthesis of pelargonidin-type anthocyanins and proanthocyanidins (B150500) in a variety of plant species. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction from natural sources and its enzymatic synthesis. Furthermore, this document summarizes its physicochemical properties and explores its potential therapeutic applications, with a particular focus on its anti-diabetic properties and the associated signaling pathways.

Discovery and Natural Occurrence

This compound is found in a range of plant species. Initial phytochemical screenings have identified its presence in the bark of Ficus bengalensis (Indian Banyan) and Rhododendron arboreum, as well as in the fruits of cashew (Anacardium occidentale), areca nut (Areca catechu), and chinese date (Ziziphus jujuba), the East Indian walnut (Albizia lebbeck), Hindi Chaulmoogra (Hydnocarpus wightianus), Arizona dock (Rumex hymenosepalus), and in maize (Zea mays)[1]. The discovery of this compound has been closely linked to the study of anthocyanin and proanthocyanidin (B93508) biosynthesis, where it was identified as a key precursor molecule.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₆ | [1] |

| Molar Mass | 290.271 g/mol | [1] |

| IUPAC Name | (2R,3S,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | [2] |

| Appearance | Colorless compound | [1] |

| Solubility | Slightly soluble in water |

Note: Detailed experimental spectroscopic data (UV-Vis, IR, NMR, Mass Spectrometry) for pure this compound are not extensively reported in publicly available literature. Researchers should perform these analyses upon successful isolation and purification for complete characterization.

Experimental Protocols

Isolation from Natural Sources

While a definitive, universally optimized protocol for this compound isolation is not available, the following methods, adapted from procedures for related flavonoids from Ficus bengalensis and Rhododendron arboreum, provide a strong starting point for researchers.

3.1.1. Protocol 1: Isolation of a this compound Glycoside from Ficus bengalensis Bark (Adapted)

This protocol is based on the general methodology for isolating hypoglycemic principles from Ficus bengalensis bark.

Materials:

-

Dried and powdered bark of Ficus bengalensis

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Alumina (for column chromatography)

-

Activated charcoal

-

Rotary evaporator

-

Chromatography column

-

Filter paper

Procedure:

-

Extraction:

-

Defat the powdered bark by extraction with petroleum ether in a Soxhlet apparatus.

-

Extract the defatted bark with 95% ethanol in a Soxhlet apparatus for 8-12 hours.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.

-

-

Column Chromatography:

-

Prepare a chromatography column packed with a layer of activated charcoal over alumina.

-

Dissolve the concentrated extract in a minimal amount of ethanol and adsorb it onto the column.

-

Elute the column with 95% ethanol and collect the eluate.

-

-

Precipitation and Purification:

-

Concentrate the collected eluate at room temperature.

-

Add dry diethyl ether to the concentrated extract to precipitate the glycoside.

-

Filter the precipitate, wash it with diethyl ether, and dry it in a desiccator over phosphorus pentoxide. The resulting product is expected to be a yellowish-white hygroscopic powder.

-

3.1.2. Protocol 2: General Extraction and Fractionation from Rhododendron arboreum Flowers (Adapted)

This protocol outlines a general method for the extraction and fractionation of flavonoids from Rhododendron arboreum flowers, which can be further purified to isolate this compound.

Materials:

-

Shade-dried and powdered flowers of Rhododendron arboreum

-

Ethanol

-

n-hexane

-

n-butanol

-

Diethyl ether

-

Distilled water

-

Soxhlet apparatus

-

Separating funnel

-

Rotary evaporator

Procedure:

-

Extraction:

-

Pack the powdered flowers (100 g) into a Soxhlet apparatus and perform continuous hot percolation with ethanol (350 mL) for approximately 8 hours.

-

Concentrate the extract to a semi-solid mass under vacuum.

-

-

Fractionation:

-

Suspend the concentrated ethanolic extract (20 g) in 200 mL of distilled water.

-

Perform sequential solvent-solvent extraction in a separating funnel using solvents of decreasing polarity: n-hexane, chloroform, and n-butanol.

-

Isolate the n-butanolic fraction, which is expected to contain the more polar flavonoids, including this compound glycosides.

-

-

Further Purification:

-

Dissolve the dried n-butanolic fraction in distilled water.

-

Extract the aqueous solution with diethyl ether.

-

Evaporate the diethyl ether to obtain a brownish-yellow amorphous powder containing a mixture of flavonoids, which can then be subjected to further chromatographic purification (e.g., column chromatography on silica (B1680970) gel or Sephadex LH-20) to isolate this compound.

-

Chemical Synthesis

3.2.1. Protocol 3: Synthesis of (+)-Leucopelargonidin from (+)-Aromadendrin (General Procedure)

Materials:

-

(+)-Aromadendrin (dihydrokaempferol)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol or Ethanol

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup:

-

Dissolve (+)-aromadendrin in methanol or a mixture of methanol and THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

-

Reduction:

-

Slowly add sodium borohydride to the cooled solution in small portions with continuous stirring. The molar ratio of NaBH₄ to aromadendrin (B1667607) should be optimized, but a starting point of 2-4 equivalents of NaBH₄ can be used.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, cautiously add dilute HCl to quench the excess NaBH₄ and neutralize the solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude this compound using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (B92381) or chloroform in methanol.

-

Enzymatic Synthesis and Assay

This compound is synthesized in plants from dihydrokaempferol (B1209521) (aromadendrin) by the enzyme Dihydroflavonol 4-reductase (DFR). The activity of DFR can be assayed in vitro.

3.3.1. Protocol 4: Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This protocol is adapted from methodologies used to characterize DFR activity from various plant sources.

Materials:

-

Crude protein extract containing DFR or purified DFR enzyme

-

Dihydrokaempferol (DHK)

-

NADPH

-

MOPS-KOH buffer (pH 7.0)

-

DMSO

-

Glacial acetic acid

-

Ethyl acetate

-

BuOH-HCl reagent (95 parts n-butanol, 5 parts 37% HCl)

-

2% NH₄Fe(SO₄)₂·12H₂O in 2 N HCl

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

Prepare a 100 µL reaction mixture containing 79 mM MOPS-KOH (pH 7.0), 1 mM NADPH, 1% DMSO, 100 µM DHK, and 10 µL of the enzyme extract.

-

Incubate the reaction mixture at 30°C for 10-30 minutes.

-

Terminate the reaction by adding 20 µL of glacial acetic acid.

-

-

Extraction of this compound:

-

Extract the reaction mixture twice with ethyl acetate (150-165 µL each time).

-

Combine the ethyl acetate fractions and dry them completely.

-

-

Conversion to Pelargonidin (B1210327) and Quantification:

-

Dissolve the dried extract in BuOH-HCl reagent supplemented with 1/30 volume of 2% NH₄Fe(SO₄)₂·12H₂O in 2 N HCl.

-

Heat the solution at 95°C for 30 minutes to convert the this compound to the colored pelargonidin.

-

Measure the absorbance of the resulting solution at 520-550 nm using a spectrophotometer. The amount of pelargonidin formed is proportional to the DFR activity.

-

Biological Activity and Signaling Pathways

This compound and its glycosides have been reported to possess anti-diabetic properties, including hypoglycemic, hypolipidemic, and serum insulin-raising effects[3]. While the precise molecular mechanisms are still under investigation, the anti-diabetic effects of many flavonoids are known to be mediated through the modulation of key signaling pathways involved in glucose metabolism.

The Insulin (B600854) Signaling Pathway

The insulin signaling pathway plays a central role in maintaining glucose homeostasis. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, primarily through the PI3K/Akt and MAPK pathways. This ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissues.

Potential Mechanisms of this compound

Based on studies of other flavonoids, this compound may exert its anti-diabetic effects by:

-

Modulating the PI3K/Akt Pathway: Flavonoids have been shown to influence the phosphorylation status of key proteins in this pathway, such as Akt, thereby promoting GLUT4 translocation and glucose uptake.

-

Activating the p38 MAPK Pathway: The p38 MAPK pathway is another signaling route that can be activated by cellular stress and has been implicated in insulin-independent glucose uptake. Some flavonoids have been shown to activate this pathway.

Further research is required to elucidate the specific molecular targets of this compound within these pathways.

Visualizations

Biosynthetic Pathway of this compound

Experimental Workflow for DFR Enzyme Assay

Putative Signaling Pathway for this compound's Anti-Diabetic Action

References

- 1. Reduction of Dihydrokaempferol by Vitis vinfera Dihydroflavonol 4-Reductase to Produce Orange Pelargonidin-Type Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and Functional Characterization of Dihydroflavonol 4-Reductase Gene Involved in Anthocyanin Biosynthesis of Chrysanthemum - PMC [pmc.ncbi.nlm.nih.gov]

Leucopelargonidin Derivatives: A Technical Guide to Their Functions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucopelargonidin is a colorless leucoanthocyanidin, a type of flavonoid, found in various plants, including Ficus bengalensis. Its derivatives, particularly glycosidic forms, have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds are being investigated for their potential therapeutic applications in a range of diseases. This technical guide provides an in-depth overview of the known functions of this compound derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of their proposed signaling pathways.

Functions of this compound Derivatives

The biological activities of this compound derivatives are multifaceted, with the most well-documented effects being anti-diabetic, antioxidant, and anti-inflammatory. Emerging research also suggests potential anticancer properties.

Anti-Diabetic Activity

A significant body of research has focused on the anti-diabetic properties of a specific derivative isolated from the bark of Ficus bengalensis, identified as the dimethyl ether of this compound-3-O-alpha-L-rhamnoside.[1] Studies have demonstrated its ability to lower blood glucose levels and increase serum insulin (B600854).

In moderately diabetic rats, this glycoside of this compound demonstrated significant hypoglycemic and hypolipidemic effects, comparable to the action of glibenclamide.[2] A notable difference was its ability to enhance the fecal excretion of sterols and bile acids.[2] Further studies in alloxan-induced diabetic dogs showed that an oral administration of 100 mg/kg of the dimethyl ether derivative resulted in a significant hypoglycemic and serum insulin-raising action within two hours.[3] The mechanism of action is suggested to be similar to drugs that stimulate insulin secretion.[3]

Antioxidant Activity

This compound derivatives are believed to possess potent antioxidant properties, a common feature of flavonoids. They can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity of flavonoids is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Capacity). For flavonoid glycosides, a preliminary hydrolysis step may be necessary to fully assess their antioxidant potential. While specific IC50 values for this compound derivatives are not widely reported, the general antioxidant activity of flavonoid glycosides is well-established. For instance, flavonoid glycosides from Solanum betaceum have shown strong antioxidant activity in the DPPH test, with an IC50 value of 70.11 mg/L.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound derivatives are linked to their ability to modulate inflammatory signaling pathways. While direct studies on this compound derivatives are limited, research on the related compound, pelargonidin-3-O-glucoside, provides insights into the potential mechanisms. This compound has been shown to have modest anti-inflammatory properties by modulating the production of the anti-inflammatory cytokine IL-10. The anti-inflammatory mechanism of pelargonidin-3-O-glucoside involves the inhibition of the MAPK and NF-κB signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes. Dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is another important mechanism for anti-inflammatory action, and many natural products are being investigated for this property.

Anticancer Activity

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound derivatives and related compounds. It is important to note that there is a significant lack of specific quantitative data for a wide range of this compound derivatives, highlighting a key area for future research.

| Compound/Derivative | Biological Activity | Assay/Model | Key Findings | Reference |

| Dimethyl ether of this compound-3-O-alpha-L-rhamnoside | Anti-diabetic | Alloxan-induced diabetic dogs | Significant hypoglycemic and serum insulin-raising action at 100 mg/kg (oral) | |

| Glycoside of this compound | Anti-diabetic | Moderately diabetic rats | Significant hypoglycemic, hypolipidemic, and serum insulin-raising effects | |

| Flavonoid glycosides (Solanum betaceum) | Antioxidant | DPPH assay | IC50 = 70.11 mg/L | |

| Pelargonidin-3-O-glucoside | Anti-inflammatory | Whole blood culture | Modest increase in IL-10 production at 0.08 µmol/L |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.

Protocol 1: Extraction and Isolation of this compound Derivatives from Ficus bengalensis Bark

-

Plant Material Preparation: Collect fresh bark of Ficus bengalensis, wash thoroughly, and air-dry in the shade. Grind the dried bark into a coarse powder.

-

Extraction:

-

Perform a preliminary extraction with petroleum ether to remove fats and waxes.

-

Subject the defatted bark powder to soxhlet extraction with acetone (B3395972).

-

-

Isolation:

-

Concentrate the acetone extract under reduced pressure to obtain a semi-solid mass.

-

Subject the concentrated extract to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of chloroform (B151607) and methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Pool the fractions showing similar TLC profiles and concentrate.

-

-

Purification:

-

Further purify the isolated compound by preparative TLC or recrystallization from an appropriate solvent system (e.g., methanol-chloroform).

-

-

Characterization:

-

Characterize the purified compound using spectroscopic techniques such as UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure as a this compound derivative.

-

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound (this compound derivative) in methanol.

-

Use ascorbic acid or quercetin (B1663063) as a positive control.

-

-

Assay Procedure:

-

To 1 mL of each concentration of the test compound, add 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

-

Methanol is used as the blank.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.

-

Protocol 3: In Vitro Anti-Inflammatory Activity - COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Use a commercially available COX-2 inhibitor screening assay kit.

-

Prepare the COX-2 enzyme and arachidonic acid (substrate) solutions as per the manufacturer's instructions.

-

-

Assay Procedure:

-

Add the test compound (this compound derivative) at various concentrations to the reaction wells.

-

Add the COX-2 enzyme to each well and incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin (B15479496) H2 (PGH2) or other downstream products using a suitable detection method (e.g., colorimetric or fluorometric), as described in the kit protocol.

-

Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Calculation:

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through the modulation of various intracellular signaling pathways. Based on studies of related flavonoids like pelargonidin, the following pathways are likely targets.

Putative Antioxidant Signaling Pathway: Keap1-Nrf2

This compound derivatives may exert their antioxidant effects by activating the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of antioxidant compounds can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes.

Caption: Putative Keap1-Nrf2 antioxidant signaling pathway activated by this compound derivatives.

Putative Anti-Inflammatory Signaling Pathway: NF-κB

The anti-inflammatory effects of this compound derivatives may be mediated through the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound derivatives may inhibit this process.

Caption: Putative NF-κB anti-inflammatory signaling pathway inhibited by this compound derivatives.

Conclusion

This compound derivatives, particularly the dimethyl ether of this compound-3-O-alpha-L-rhamnoside from Ficus bengalensis, exhibit promising pharmacological activities, most notably in the context of diabetes management. Their antioxidant and anti-inflammatory properties further underscore their therapeutic potential. However, this technical guide also highlights significant gaps in the current body of research. There is a pressing need for more extensive studies to isolate and characterize a wider array of this compound derivatives from various natural sources and to establish their specific quantitative biological activities through standardized assays. Furthermore, detailed mechanistic studies are required to elucidate the precise signaling pathways modulated by these compounds. Future research in these areas will be crucial for the development of novel, effective, and safe therapeutic agents based on the this compound scaffold.

References

Spectroscopic Data of Leucopelargonidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucopelargonidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless chemical compound found in a variety of plants.[1][2] As a biosynthetic precursor to pelargonidin (B1210327) and other proanthocyanidins, it holds significant interest in the fields of phytochemistry, pharmacology, and drug development. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of experimentally-derived public data for this compound, this guide presents a combination of predicted data and representative data based on the analysis of closely related flavan-3,4-diols. Detailed experimental protocols for the spectroscopic analysis of flavonoids are also provided to aid researchers in the characterization of this and similar molecules.

Chemical Structure

IUPAC Name: (2R,3S,4S)-2-(4-hydroxyphenyl)chroman-3,4,5,7-tetrol Chemical Formula: C₁₅H₁₄O₆ Molar Mass: 290.27 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally-derived NMR data for this compound is not extensively reported in publicly accessible literature. The following tables present predicted ¹H and ¹³C NMR data. These predictions are based on computational models and should be considered as a reference for researchers aiming to identify this compound in natural extracts or synthetic samples.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 4.8 - 5.2 | d |

| H-3 | 4.0 - 4.4 | m |

| H-4 | 4.5 - 4.9 | d |

| H-6 | 5.8 - 6.2 | d |

| H-8 | 5.8 - 6.2 | d |

| H-2' | 7.2 - 7.5 | d |

| H-3' | 6.7 - 7.0 | d |

| H-5' | 6.7 - 7.0 | d |

| H-6' | 7.2 - 7.5 | d |

Note: Predicted data is based on cheminformatic models and may vary from experimental values. The solvent is not specified in the prediction source.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) |

| C-2 | 80 - 85 |

| C-3 | 68 - 72 |

| C-4 | 65 - 70 |

| C-4a | 100 - 105 |

| C-5 | 155 - 160 |

| C-6 | 95 - 100 |

| C-7 | 155 - 160 |

| C-8 | 94 - 98 |

| C-8a | 150 - 155 |

| C-1' | 130 - 135 |

| C-2' | 128 - 132 |

| C-3' | 115 - 120 |

| C-4' | 155 - 160 |

| C-5' | 115 - 120 |

| C-6' | 128 - 132 |

Note: Predicted data is based on cheminformatic models and may vary from experimental values. The solvent is not specified in the prediction source.

Mass Spectrometry (MS)

The mass spectral fragmentation of flavan-3,4-diols, such as this compound, is characterized by cleavages of the heterocyclic C-ring. The primary fragmentation pathway is a retro-Diels-Alder (rDA) reaction, which provides structural information about the A- and B-rings.

Table 3: Expected Mass Spectrometry Fragmentation of this compound

| m/z (Proposed Fragment) | Description |

| 290 [M]+ | Molecular Ion |

| 272 [M-H₂O]+ | Loss of a water molecule |

| 262 [M-CO]+ | Loss of carbon monoxide from the heterocyclic ring |

| 152 | Fragment corresponding to the A-ring after rDA cleavage |

| 138 | Fragment corresponding to the B-ring and part of the C-ring after rDA cleavage |

| 120 | Further fragmentation of the B-ring fragment |

Note: The fragmentation pattern can be influenced by the ionization technique and collision energy.

Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of flavonoids, which can be adapted for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete structural elucidation and assignment of all proton and carbon signals.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

The solvent should be compatible with the chosen ionization method.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

For direct infusion, introduce the sample solution into the ion source at a constant flow rate.

-

Ionization: Electrospray ionization (ESI) is a common technique for flavonoids and can be run in both positive and negative ion modes. Atmospheric pressure chemical ionization (APCI) can also be used.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

-

Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. Varying the collision energy can provide more detailed structural information.

-

Visualization of Pathways and Workflows

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound from L-Phenylalanine. This pathway is a segment of the broader flavonoid biosynthesis pathway.[3][4]

Caption: Biosynthetic pathway of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound from a plant source.

Caption: General workflow for natural product characterization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Leucoanthocyanidin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Isomers of Leucopelargonidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucopelargonidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless compound that serves as a pivotal intermediate in the biosynthesis of proanthocyanidins (B150500) (condensed tannins) and anthocyanins in a wide variety of plants.[1][2] Its chemical structure, characterized by a flavan-3,4-diol backbone, possesses multiple chiral centers, giving rise to a number of stereoisomers. The specific stereochemistry of these isomers is crucial as it dictates their biological activity and their fate in downstream metabolic pathways. This technical guide provides a comprehensive overview of the stereochemistry of this compound, its known and potential isomers, and its role in the proanthocyanidin (B93508) biosynthetic pathway. While detailed experimental data for all possible stereoisomers of this compound are not extensively available in the current literature, this guide consolidates the existing knowledge and provides representative experimental protocols for the synthesis and isolation of related compounds.

Stereochemistry of this compound

The core structure of this compound is a 2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol. The stereochemistry of this compound is determined by the spatial arrangement of the substituents at the three chiral centers located at positions 2, 3, and 4 of the C-ring. This results in a total of 2³ = 8 possible stereoisomers.

The most commonly occurring and biosynthetically important isomer is (+)-leucopelargonidin , which has the (2R,3S,4S) absolute configuration.[3][4] This isomer is also referred to as cis-3,4-leucopelargonidin . The "cis" designation refers to the relative stereochemistry of the hydroxyl groups at C-3 and C-4, which are on the same side of the heterocyclic C-ring.

The other potential stereoisomers include its enantiomer, (-)-leucopelargonidin ((2S,3R,4R)-leucopelargonidin) , as well as diastereomers with a trans configuration of the C-3 and C-4 hydroxyl groups. These would include isomers with configurations such as (2R,3R,4S), (2S,3S,4R), (2R,3R,4R), (2S,3S,4S), (2R,3S,4R), and (2S,3R,4S). While theoretically possible, detailed characterization and isolation of these other stereoisomers of this compound are not well-documented in the scientific literature. However, studies on related flavan-3,4-diols have demonstrated the existence and separability of such diastereomers.

Physicochemical Properties of this compound Isomers

Quantitative data for the various stereoisomers of this compound are scarce. The following table summarizes the available data for the most well-characterized isomer, (2R,3S,4S)-leucopelargonidin.

| Property | Value | Notes |

| IUPAC Name | (2R,3S,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | For the common cis-isomer.[4] |

| Molecular Formula | C₁₅H₁₄O₆ | |

| Molar Mass | 290.27 g/mol | |

| Appearance | Colorless solid | |

| Melting Point | Not available | Data for specific isomers are not well-documented. |

| Specific Rotation ([α]D) | Not available | While (+)-leucopelargonidin is known, a specific value is not consistently reported. |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents like acetone (B3395972) and ethanol. | |

| ¹H NMR Data | Data not specifically available for isolated this compound isomers. | General spectral features for flavan-3,4-diols are known. |

| ¹³C NMR Data | Data not specifically available for isolated this compound isomers. |

Note: The lack of specific data for each isomer in the table highlights a significant gap in the current phytochemical literature.

Proanthocyanidin Biosynthetic Pathway

This compound is a key intermediate in the flavonoid biosynthetic pathway, leading to the formation of both anthocyanins and proanthocyanidins. The pathway is a complex network of enzymatic reactions, with several key enzymes determining the stereochemical outcome of the final products.

Caption: Biosynthetic pathway of proanthocyanidins from dihydrokaempferol, highlighting the central role of this compound and the key enzymes involved.

The stereospecific reduction of (+)-dihydrokaempferol by dihydroflavonol 4-reductase (DFR) yields (2R,3S,4S)-leucopelargonidin. This this compound can then be converted to the anthocyanidin pelargonidin by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). Alternatively, this compound can be reduced by leucoanthocyanidin reductase (LAR) to produce the 2,3-trans-flavan-3-ol, (+)-afzelechin. Pelargonidin, formed from this compound, can be further reduced by anthocyanidin reductase (ANR) to the 2,3-cis-flavan-3-ol, (-)-epiafzelechin. Both afzelechin and epiafzelechin serve as monomeric units for the polymerization into proanthocyanidins.

Experimental Protocols

Stereoselective Synthesis of Flavan-3,4-diols (Leucopelargonidins)

A common method for the synthesis of flavan-3,4-diols is the stereoselective reduction of the corresponding dihydroflavonol. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Example Protocol: Reduction of (+)-Aromadendrin to (+)-Leucopelargonidin

This protocol is based on the known synthesis of (+)-leucopelargonidin from (+)-aromadendrin (dihydrokaempferol).

Materials:

-

(+)-Aromadendrin

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727), anhydrous

-

Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus with silica (B1680970) gel

Procedure:

-

Dissolve (+)-aromadendrin in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to aromadendrin (B1667607) should be optimized, typically starting with a 2:1 to 4:1 ratio.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform (B151607):methanol, 9:1 v/v). The product, this compound, is expected to have a lower Rf value than the starting material.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and then extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-